1-(1,2-dimethyl-1H-indol-3-yl)ethanone
Overview
Description
“1-(1,2-dimethyl-1H-indol-3-yl)ethanone” is a chemical compound with the molecular formula C12H13NO . It has a molecular weight of 187.24 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a core indole structure with a dimethyl substitution at the 1-position and an ethanone group at the 3-position .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 187.24 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass is 187.099714038 g/mol, and its monoisotopic mass is 187.099714038 g/mol .Scientific Research Applications
Antibacterial and Antifungal Properties : Novel 1H-Indole derivatives, including 1-(1,2-dimethyl-1H-indol-3-yl)ethanone, have been synthesized and shown to exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against organisms like Aspergillus niger and Candida albicans (2020, Letters in Applied NanoBioScience).
Anti-inflammatory Agents : These derivatives have also been evaluated for their anti-inflammatory activity, particularly in wistar albino rats, demonstrating potential as nonsteroidal anti-inflammatory drugs (Rehman et al., 2022, Current drug discovery technologies).
Neuroprotective Agents : Some compounds synthesized from this compound show promising results as neuroprotective agents, particularly as ligands of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. They have exhibited antioxidant effects and potential for treating neurodegenerative diseases (Gitto et al., 2014, Bioorganic & medicinal chemistry).
Analgesic Properties : These derivatives have been explored for their analgesic properties, with studies on COX-2 enzyme inhibition and in-vivo analgesic and anti-inflammatory activity, providing insights into their potential as pain management drugs (Kumar et al., 2022, Letters in Drug Design & Discovery).
Cytotoxic Activity : Certain indole derivatives, including those synthesized from this compound, have demonstrated cytotoxic activity against various human tumor cell lines, indicating their potential use in cancer treatment (Zhengfen et al., 2017, Chinese Journal of Organic Chemistry).
Antioxidant and Antimicrobial Agents : Synthesized compounds have shown excellent antioxidant and antimicrobial activities, outperforming standard drugs like Ascorbic acid, Ciprofloxacin, and Fluconazole in some cases (Gopi et al., 2016, Beni-Suef University Journal of Basic and Applied Sciences).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved and the biological context.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(1,2-dimethyl-1H-indol-3-yl)ethanone may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
1-(1,2-dimethylindol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-12(9(2)14)10-6-4-5-7-11(10)13(8)3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIDNJAWGADXJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301418 | |
Record name | 1-(1,2-dimethyl-1H-indol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33022-90-1 | |
Record name | 33022-90-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143236 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(1,2-dimethyl-1H-indol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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